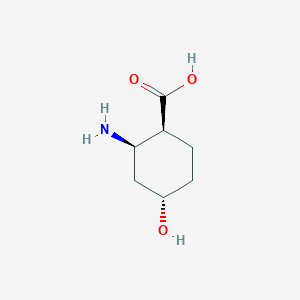
(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid is a chiral amino acid derivative with a unique structure that includes both an amino group and a hydroxyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Reduction: The carbonyl group of cyclohexanone is reduced to form a hydroxyl group.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired (1S,2R,4S) isomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its chiral nature makes it valuable for studying stereospecific interactions in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets in a stereospecific manner is of particular interest.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and other materials that require specific chiral properties. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity. The chiral nature of the compound ensures that these interactions are stereospecific, which can lead to different biological effects depending on the isomer used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate: This compound shares a similar cyclohexane structure but with different functional groups.
(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanoate: Another compound with a similar backbone but different substituents.
Uniqueness
What sets (1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid apart is its combination of amino and hydroxyl groups on a cyclohexane ring, providing unique reactivity and interaction potential. Its chiral nature also makes it particularly valuable for applications requiring stereospecificity.
Eigenschaften
CAS-Nummer |
298204-37-2 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(1S,2R,4S)-2-amino-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h4-6,9H,1-3,8H2,(H,10,11)/t4-,5-,6+/m0/s1 |
InChI-Schlüssel |
CPNOFRJWASUZHS-HCWXCVPCSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C[C@H]1O)N)C(=O)O |
Kanonische SMILES |
C1CC(C(CC1O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


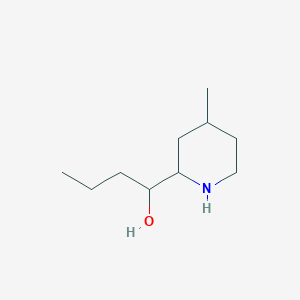


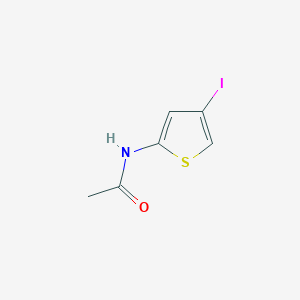


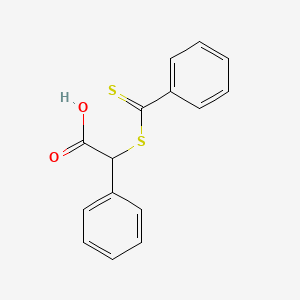
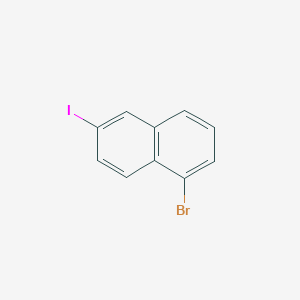
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
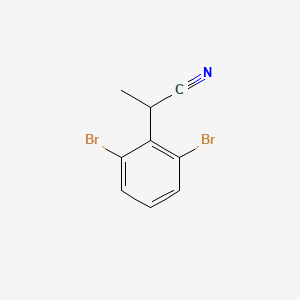
![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)


